molecular formula C15H19N3OS B12753891 Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N'-2-propenyl- CAS No. 111915-67-4

Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N'-2-propenyl-

Cat. No.: B12753891
CAS No.: 111915-67-4
M. Wt: 289.4 g/mol
InChI Key: BYAUAWHDNNEQPT-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a thiourea group attached to an indole moiety, which is further substituted with a propenyl group.

Preparation Methods

The synthesis of Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- typically involves the reaction of 5-methoxyindole with appropriate reagents to introduce the thiourea and propenyl groups. One common method involves the reaction of 5-methoxyindole with ethyl isothiocyanate in the presence of a base to form the thiourea derivative. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The thiourea group can interact with metal ions and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- can be compared with other indole derivatives and thiourea compounds:

The uniqueness of Thiourea, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-N’-2-propenyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

111915-67-4

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C15H19N3OS/c1-3-7-16-15(20)17-8-6-11-10-18-14-5-4-12(19-2)9-13(11)14/h3-5,9-10,18H,1,6-8H2,2H3,(H2,16,17,20)

InChI Key

BYAUAWHDNNEQPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=S)NCC=C

Origin of Product

United States

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